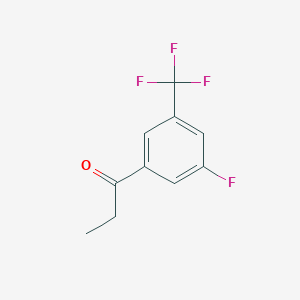

3'-Fluoro-5'-(trifluoromethyl)propiophenone

Description

Historical Context and Development

The compound 3'-fluoro-5'-(trifluoromethyl)propiophenone (CAS 207974-20-7) emerged as a subject of interest in the late 1990s alongside advancements in fluorinated aromatic ketone synthesis. Early methodologies for distally fluorinated ketones, such as radical coupling and Friedel-Crafts acylation, laid the groundwork for its development. The integration of fluorine and trifluoromethyl groups into aromatic systems gained traction due to their ability to modulate electronic and steric properties, which became critical in pharmaceutical and materials science research. While exact synthesis dates are unspecified in available literature, its structural analogs, such as 3'-(trifluoromethyl)propiophenone (CAS 1533-03-5), were documented in patent filings by Bayer Aktiengesellschaft in 2001, suggesting parallel timelines for derivative development.

Significance in Organofluorine Chemistry

This compound exemplifies the strategic use of fluorine atoms to enhance molecular stability, lipophilicity, and bioactivity. The trifluoromethyl group (-CF₃) and fluoro substituent (-F) at the 5' and 3' positions, respectively, create a synergistic electron-withdrawing effect, stabilizing the ketone moiety while influencing regioselectivity in subsequent reactions. Such modifications are pivotal in medicinal chemistry, where fluorinated ketones often serve as enzyme inhibitors or metabolic stabilizers. For instance, derivatives of 3-fluoro-5-(trifluoromethyl)benzoic acid (CAS 161622-05-5), a structurally related compound, exhibit antiviral activity by inhibiting viral membrane fusion.

| Key Molecular Properties | Value |

|---|---|

| Molecular Formula | C₁₀H₈F₄O |

| Molecular Weight | 220.16 g/mol |

| Boiling Point | 202.1±35.0 °C (predicted) |

| Density | 1.3±0.1 g/cm³ |

| Refractive Index | 1.437 |

Relationship to Fluorinated Ketone Family

As a member of the fluorinated ketone family, this compound shares structural and reactive traits with analogs like 2'-fluoro-3'-(trifluoromethyl)propiophenone (CAS 207986-22-9) and 3',5'-bis(trifluoromethyl)propiophenone (CAS 85068-34-4). The propiophenone backbone provides a versatile platform for functionalization, while distal fluorine atoms enhance resistance to oxidative degradation. Compared to non-fluorinated ketones, its electrophilic carbonyl group exhibits heightened reactivity in nucleophilic additions, enabling applications in cross-coupling and acylative transformations.

Current Research Landscape

Recent advances focus on streamlining synthesis and expanding applications. For example, AgF-mediated fluorinative cross-coupling and HCF₃/KHMDS/triglyme systems have been employed to synthesize trifluoromethyl ketones efficiently. Additionally, its role in photoinduced singlet nucleophilic carbene (SNC) trapping highlights its utility in constructing fluorinated tertiary alcohols under catalyst-free conditions. Emerging studies also explore its potential in metal-organic frameworks (MOFs) and fluorescent probes , leveraging its aromatic fluorination for tailored electronic properties.

Properties

IUPAC Name |

1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O/c1-2-9(15)6-3-7(10(12,13)14)5-8(11)4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAIAOPGXGEINJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC(=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345579 | |

| Record name | 3'-Fluoro-5'-(trifluoromethyl)propiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207974-20-7 | |

| Record name | 1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207974-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Fluoro-5'-(trifluoromethyl)propiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 207974-20-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Friedel-Crafts Acylation

One of the most common methods for synthesizing this compound involves Friedel-Crafts acylation using trifluoromethylbenzene derivatives.

Reagents :

- Trifluoromethylbenzene

- Propionyl chloride

- Aluminum chloride (catalyst)

-

- Mix trifluoromethylbenzene with propionyl chloride in the presence of aluminum chloride.

- Stir the mixture at low temperatures to control the reaction rate.

- Quench the reaction with water and extract the product using an organic solvent.

Yield : Typically yields around 60-70% depending on reaction conditions.

Grignard Reaction

Another effective method involves the use of Grignard reagents to form the desired ketone.

Reagents :

- Brominated trifluoromethylbenzene

- Magnesium

- Propionyl chloride

-

- Prepare the Grignard reagent by reacting brominated trifluoromethylbenzene with magnesium in dry ether.

- Add propionyl chloride dropwise to the Grignard reagent.

- Allow the reaction to proceed under reflux conditions.

Yield : This method can achieve yields of approximately 50-65%.

Direct Fluorination

Direct fluorination of substituted propiophenones has also been explored as a method for synthesizing this compound.

Reagents :

- Propiophenone

- Selectfluor or other fluorinating agents

-

- Dissolve propiophenone in a suitable solvent.

- Add Selectfluor gradually while maintaining low temperatures.

Yield : Yields can vary widely but are generally lower than other methods, around 30-50%.

Comparative Analysis of Methods

The following table summarizes the different preparation methods for this compound, highlighting their yields and key characteristics.

| Method | Yield (%) | Key Features |

|---|---|---|

| Friedel-Crafts Acylation | 60-70 | Simple procedure; high selectivity |

| Grignard Reaction | 50-65 | Versatile; requires careful handling of reagents |

| Direct Fluorination | 30-50 | Less common; lower yields; specialized reagents |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3’-Fluoro-5’-(trifluoromethyl)propiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Fluorinated derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:

The primary method for synthesizing 3'-Fluoro-5'-(trifluoromethyl)propiophenone is through the Friedel-Crafts acylation reaction. This involves:

- Using a fluorinated benzene derivative as the starting material.

- Acylating with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride under anhydrous conditions to prevent hydrolysis.

Chemical Reactions:

The compound exhibits several notable reactions:

- Oxidation: Converts to carboxylic acids or ketones using potassium permanganate.

- Reduction: Can be reduced to alcohols using lithium aluminum hydride or sodium borohydride.

- Substitution: The fluoro and trifluoromethyl groups allow for nucleophilic substitution reactions.

Scientific Research Applications

1. Organic Synthesis:

this compound serves as a crucial building block in organic synthesis. It is utilized for creating various fluorinated compounds, which are essential in medicinal chemistry and materials science. Its unique electronic properties enhance the reactivity of derivatives formed from it.

2. Biological Research:

In biological studies, this compound is employed to analyze the effects of fluorinated groups on biological activity. It acts as a model compound to investigate interactions between fluorinated molecules and biological targets, providing insights into how these modifications affect drug efficacy and safety.

3. Medicinal Chemistry:

Fluorinated compounds are known for their ability to improve metabolic stability and bioavailability in pharmaceuticals. This compound is being explored for its potential use in drug development, particularly in enhancing the pharmacokinetic properties of drug candidates.

4. Industrial Applications:

In industry, this compound is used in developing specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, polymers, and electronic materials, where enhanced performance characteristics are desired.

Case Study 1: Medicinal Chemistry Application

A study examined the impact of fluorination on drug candidates using this compound as a model compound. Results indicated that fluorination significantly improved the binding affinity to target proteins while enhancing metabolic stability compared to non-fluorinated analogs.

Case Study 2: Material Science

Research demonstrated that incorporating this compound into polymer matrices resulted in improved thermal stability and chemical resistance. This application is particularly beneficial for coatings used in harsh environments.

Mechanism of Action

The mechanism of action of 3’-Fluoro-5’-(trifluoromethyl)propiophenone involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity. These groups can participate in hydrogen bonding, dipole-dipole interactions, and van der Waals forces, affecting the compound’s overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Physical Properties :

- Purity : ≥97% (commercial grades) .

- Hazards : Classified with hazard codes H315 (skin irritation) and H319 (eye irritation) .

Comparison with Similar Compounds

Substituent Position Isomers

Positional isomers differ in the placement of fluorine and trifluoromethyl groups, significantly altering physicochemical and biological properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Differences |

|---|---|---|---|---|---|

| 3'-Fluoro-5'-(trifluoromethyl)propiophenone | 207974-20-7 | C₁₀H₈F₄O | 220.17 | Not reported | Reference compound |

| 2'-Fluoro-5'-(trifluoromethyl)propiophenone | 208173-16-4 | C₁₀H₈F₄O | 220.17 | Not reported | Fluorine at 2' position; reduced steric hindrance |

| 4'-Fluoro-3'-(trifluoromethyl)propiophenone | 239107-27-8 | C₁₀H₈F₄O | 220.17 | 30–33 | Fluorine at 4' position; higher melting point |

| 3′-(Trifluoromethyl)propiophenone | Not available | C₁₀H₉F₃O | 202.17 | Not reported | Lacks fluorine; lower molecular weight |

Key Findings :

Halogen-Substituted Derivatives

Replacement of fluorine with other halogens or functional groups alters lipophilicity and bioactivity.

| Compound Name | CAS Number | Molecular Formula | Key Modifications | Applications |

|---|---|---|---|---|

| 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone | 898781-63-0 | C₁₆H₁₄ClFOS | Chlorine at 3', thiomethyl group | Intermediate in antiviral agents |

| 3-(4-Bromophenyl)-4'-fluoropropiophenone | Not available | C₁₅H₁₁BrF₃O | Bromine at 4-bromophenyl | Polymer precursor |

Key Findings :

Trifluoromethoxy vs. Trifluoromethyl Analogs

The trifluoromethoxy (-OCF₃) group differs from -CF₃ in electronic and steric effects.

| Compound Name | CAS Number | Molecular Formula | Key Substituent | Biological Activity |

|---|---|---|---|---|

| This compound | 207974-20-7 | C₁₀H₈F₄O | -CF₃ | Enzyme inhibition (hypothetical) |

| 3'-Fluoro-5'-(trifluoromethoxy)acetophenone | 1352999-53-1 | C₉H₆F₄O₂ | -OCF₃ | Not reported |

Key Findings :

- The -CF₃ group is more electron-withdrawing than -OCF₃, making the target compound more reactive in nucleophilic substitutions .

Biological Activity

3'-Fluoro-5'-(trifluoromethyl)propiophenone is a fluorinated compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including the presence of fluorine atoms, contribute to its biological activity, making it a valuable model compound for studying the effects of fluorinated groups on biological systems.

- Molecular Formula : C10H8F4O

- Molecular Weight : 220.17 g/mol

- CAS Number : 237761-78-3

The compound features a fluoro group and a trifluoromethyl group attached to the propiophenone structure, which significantly influences its reactivity and interactions with biological targets.

The mechanism of action for this compound involves several key interactions:

- Binding Affinity : The fluoro and trifluoromethyl groups enhance the compound's binding affinity to various biological targets through hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

- Metabolic Stability : The incorporation of fluorine atoms is known to improve the metabolic stability and bioavailability of drug candidates, which is critical in pharmaceutical applications.

- Biochemical Pathways : The compound has been shown to interact with enzyme systems, potentially inhibiting specific pathways involved in cell growth and proliferation.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing various fluorinated compounds. These derivatives are explored for their therapeutic potential against diseases characterized by abnormal cell growth, such as cancer .

Toxicological Profile

The toxicity profile of this compound indicates several hazard classifications:

- Acute Toxicity : Classified as harmful if swallowed or inhaled; can cause serious eye irritation and skin irritation .

- Carcinogenicity : Suspected of causing genetic defects and may have carcinogenic effects upon prolonged exposure .

Research Findings

Recent research has focused on the biological implications of this compound:

- A study demonstrated that fluorinated compounds like this compound could selectively inhibit certain enzyme activities associated with cancer proliferation pathways .

- Another investigation highlighted its role in modulating estrogen receptor activity, suggesting potential applications in hormone-related therapies .

Case Studies

| Study | Findings |

|---|---|

| Study A | Investigated the inhibitory effects on tyrosine kinases; showed significant suppression of cancer cell growth. |

| Study B | Analyzed the binding interactions with estrogen receptors; demonstrated enhanced affinity due to fluorination. |

Q & A

Q. Basic Research Focus

- NMR : Fluorine-19 NMR is essential for identifying CF3 and C-F environments. Chemical shifts for trifluoromethyl groups typically appear at δ −60 to −70 ppm, while aromatic fluorine resonates near δ −110 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (exact mass: 220.0463 Da) and fragmentation patterns .

- Computational Analysis : Density Functional Theory (DFT) predicts bond angles, electrostatic potentials, and fluorine’s electron-withdrawing effects on the propiophenone backbone .

What enzymatic fluorination mechanisms could inform the synthesis or modification of this compound?

Advanced Research Focus

Enzymes like 5'-fluoro-5'-deoxy adenosine synthetase (FDAS) from Streptomyces cattleya catalyze C-F bond formation via nucleophilic fluoride attack on S-adenosyl-l-methionine (SAM). Key residues (e.g., Arg/Lys for stabilizing transition states) and substrate-binding order (fluoride before SAM) have been elucidated through mutagenesis and isothermal calorimetry (ITC) . While FDAS primarily generates 5'-fluoro-5'-deoxy adenosine, its mechanism offers insights into regiospecific fluorination strategies for aryl ketones .

How do researchers resolve contradictions in fluorination reaction yields or byproduct formation during scale-up?

Advanced Research Focus

Contradictions often arise from competing pathways (e.g., defluorination or trifluoromethyl group hydrolysis). Mitigation strategies include:

- Kinetic Control : Lower temperatures (−20°C) to favor fluorination over side reactions.

- Catalyst Optimization : Transition-metal catalysts (e.g., CuI or Pd) enhance selectivity for C-F bond formation .

- Analytical Validation : LC-MS/MS detects trace byproducts (e.g., dehalogenated intermediates), while X-ray crystallography identifies steric hindrance in transition states .

What are the applications of this compound in medicinal chemistry or materials science?

Q. Advanced Research Focus

- Pharmaceutical Intermediates : Fluorinated propiophenones are precursors to non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The trifluoromethyl group enhances metabolic stability and lipophilicity .

- Materials Science : Derivatives like 4,4'-difluorobenzophenone exhibit unique photophysical properties for optoelectronic materials .

- Metabolite Studies : Stable isotope labeling (e.g., ¹⁸O or ²H) tracks metabolic pathways in pharmacokinetic assays .

What experimental precautions are critical for handling this compound due to its fluorinated and aromatic moieties?

Q. Methodological Focus

- Storage : −20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .

- Safety : Use fluorinated solvent-compatible gloves (e.g., nitrile) and fume hoods to avoid inhalation of volatile trifluoromethyl byproducts .

- Waste Disposal : Neutralize acidic fluoride residues with Ca(OH)₂ before disposal to prevent environmental release .

How do researchers compare enzymatic vs. chemical fluorination efficiency for aryl ketones like this compound?

Q. Advanced Research Focus

- Enzymatic : FDAS achieves >90% regioselectivity but requires SAM cofactors and optimized pH (7.0–8.5) .

- Chemical : Electrophilic fluorination (Selectfluor®) offers scalability but may produce regioisomers. Comparative studies use metrics like turnover number (TON) and enantiomeric excess (ee) .

What computational tools predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Q. Advanced Research Focus

- Molecular Dynamics (MD) : Simulates solvent effects on fluorine’s electronegativity and steric bulk.

- Hammett Constants : Quantify electron-withdrawing effects (σₚ values for CF3 ≈ 0.88) to predict reaction rates in aromatic substitution .

- Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) for metabolic pathway prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.